molecular formula C17H16N4O B2968687 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(naphthalen-1-yl)ethanone CAS No. 2034559-91-4

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(naphthalen-1-yl)ethanone

Cat. No.: B2968687
CAS No.: 2034559-91-4
M. Wt: 292.342
InChI Key: MZNCONJJIBMBGC-UHFFFAOYSA-N
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Description

1-(3-(1H-1,2,3-Triazol-1-yl)azetidin-1-yl)-2-(naphthalen-1-yl)ethanone is a heterocyclic compound featuring a naphthalene moiety linked to an ethanone backbone substituted with an azetidine ring bearing a 1,2,3-triazole group. This structural motif combines aromatic, ketone, and nitrogen-rich heterocyclic components, making it a candidate for diverse pharmacological and agrochemical applications.

Properties

IUPAC Name

2-naphthalen-1-yl-1-[3-(triazol-1-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c22-17(20-11-15(12-20)21-9-8-18-19-21)10-14-6-3-5-13-4-1-2-7-16(13)14/h1-9,15H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNCONJJIBMBGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=CC3=CC=CC=C32)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(naphthalen-1-yl)ethanone typically involves a multi-step process:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via a cyclization reaction involving a suitable precursor.

    Coupling with Naphthalene: The final step involves coupling the triazole-azetidine intermediate with a naphthalene derivative under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(naphthalen-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a fully saturated compound.

Scientific Research Applications

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(naphthalen-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structural features.

    Materials Science: It may be used in the development of novel materials with specific electronic or photophysical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(naphthalen-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole and azetidine rings can contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Weight Key Substituents Biological Activity Reference
1-(3-(1H-1,2,3-Triazol-1-yl)azetidin-1-yl)-2-(naphthalen-1-yl)ethanone (Target) ~300.34* Naphthalen-1-yl, azetidine-triazole Not reported (predicted)
2-(4-Ethoxyphenyl)-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one 286.33 4-Ethoxyphenyl, azetidine-triazole Not reported
1-(Diethoxyphosphoryl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)propan-2-yl acetate 466.36 Phenyl-triazole, phosphate, naphthalene Herbicidal (IC₅₀: 12 μM)
1-(Benzofuran-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone 241.23 Benzofuran, 1,2,4-triazole Antifungal (CYP51 inhibition)
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(1H-1,2,3-triazol-1-yl)ethanone 313.35 Benzothiazole, piperazine, triazole Anticancer (moderate activity)

*Estimated based on structural formula.

Key Observations:

  • Naphthalene vs.
  • Azetidine-Triazole Core : The azetidine-triazole moiety is shared with , but its fusion with naphthalene introduces steric bulk, which could influence binding to biological targets like fungal CYP51 or herbicide-specific enzymes .

Pharmacological and Agrochemical Activities

Antifungal Activity

Triazole-containing compounds, such as 1-(benzofuran-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone, inhibit fungal CYP51 enzymes (lanosterol 14α-demethylase), a key target in antifungal therapy . The target compound’s triazole-azetidine group may similarly interact with CYP51, though its naphthalene substituent could alter binding kinetics compared to benzofuran analogs.

Herbicidal Activity

Compounds like 5-A3 (naphthalene-triazole-phosphate) in show herbicidal activity via inhibition of imidazole glycerol phosphate dehydratase (IGPD).

Anticancer Potential

Benzothiazole-piperazine-triazole hybrids (e.g., ) demonstrate moderate anticancer activity, likely through intercalation or kinase inhibition. While the target compound lacks a benzothiazole group, its naphthalene-triazole system may exhibit similar DNA-interacting properties.

Physicochemical Properties

  • Solubility : The naphthalene group reduces aqueous solubility compared to smaller aryl analogs (e.g., ).
  • Stability : Triazole and azetidine rings confer thermal stability, but the ketone group may render it susceptible to nucleophilic attack.

Biological Activity

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(naphthalen-1-yl)ethanone is a synthetic compound characterized by the presence of a triazole ring, an azetidine moiety, and a naphthalene substituent. The structural complexity of this compound suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N4OC_{15}H_{18}N_{4}O. The unique combination of heterocyclic systems within its structure may contribute to its pharmacological properties.

Table 1: Structural Components

ComponentDescription
Triazole RingKnown for stability and diverse biological activity
Azetidine RingEnhances membrane interaction
NaphthaleneIncreases lipophilicity and bioactivity

Antimicrobial Properties

Research indicates that compounds containing triazole and azetidine moieties exhibit significant antimicrobial activities. Triazole derivatives have been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The azetidine ring may enhance cell membrane permeability, facilitating better interaction with microbial targets.

Anticancer Activity

Studies have suggested that triazole-containing compounds can act as effective anticancer agents. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. For instance, similar compounds have demonstrated the ability to inhibit ribonucleotide reductase (RR), a target in cancer therapy .

Neuropharmacological Effects

Preliminary studies indicate that derivatives of naphthalene may exhibit binding affinity for dopamine D2 and serotonin 5-HT1A receptors. This suggests potential applications in treating neurological disorders, although further detailed investigations are necessary to elucidate the exact mechanisms involved .

The biological activity of this compound is likely mediated through multiple pathways:

  • Inhibition of Enzymes : Compounds with similar structures have been found to inhibit enzymes critical for cell division and metabolism.
  • Membrane Interaction : The azetidine moiety may facilitate interactions with cellular membranes, enhancing drug delivery to target sites.

Case Study 1: Antimicrobial Activity

In vitro studies demonstrated that triazole-based compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the specific derivative tested.

Case Study 2: Anticancer Potential

A series of triazole derivatives were synthesized and evaluated for their anticancer properties against various cancer cell lines. One derivative showed an IC50 value of 5.3 µM against human ribonucleotide reductase, indicating potent inhibitory effects on cancer cell proliferation .

Q & A

What are the standard synthetic routes for preparing 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(naphthalen-1-yl)ethanone?

Answer:
The synthesis of this compound typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. For example:

Azide Precursor: Prepare an azide-functionalized azetidine derivative.

Alkyne Component: Use a naphthalene-bearing alkyne, such as (prop-2-yn-1-yloxy)naphthalene.

Cycloaddition: React the azide and alkyne in a solvent system (e.g., t-BuOH:H₂O 3:1) with Cu(OAc)₂ as a catalyst. Monitor reaction progress via TLC (hexane:ethyl acetate 8:2). Purify via recrystallization (ethanol) .

Key Considerations:

  • Ensure anhydrous conditions to avoid side reactions.
  • Optimize catalyst loading (e.g., 10 mol% Cu(OAc)₂) and reaction time (6–8 hours) for maximal yield .

How can researchers resolve structural ambiguities in the crystallographic analysis of this compound?

Answer:
Use the SHELX suite (e.g., SHELXL ) for refinement:

Data Collection: Acquire high-resolution X-ray diffraction data.

Initial Model: Solve the structure via direct methods (SHELXD) or Patterson techniques.

Refinement: Apply anisotropic displacement parameters and handle twinning (if present) using SHELXL’s TWIN/BASF commands.

Validation: Analyze residual density maps and geometry (e.g., bond lengths, angles) with WinGX/ORTEP for visualization .

Advanced Tip: For disordered regions, apply constraints (e.g., SIMU/ISOR) and validate hydrogen bonding via PLATON .

What spectroscopic techniques are critical for characterizing this compound, and how should data discrepancies be addressed?

Answer:

  • NMR: Use ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm triazole (δ 8.3–8.4 ppm) and naphthalene proton environments (δ 7.2–8.6 ppm). For azetidine protons, expect splitting patterns (J = 8–10 Hz) .
  • IR: Identify triazole C–N (1303 cm⁻¹) and carbonyl C=O (1671 cm⁻¹) stretches .
  • HRMS: Validate molecular ion peaks (e.g., [M+H]⁺) with <1 ppm error .

Data Contradiction: If NMR and X-ray data conflict (e.g., unexpected tautomerism), cross-validate using dynamic NMR (variable-temperature studies) or DFT calculations .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Answer:

  • Antifungal Screening: Use microbroth dilution (CLSI M38) against Candida or Aspergillus strains. Compare MIC values (µg/mL) with fluconazole controls .
  • Enzyme Inhibition: Test inhibition of cytochrome P450 (CYP51) via spectrophotometric assays (e.g., lanosterol 14α-demethylase activity) .
  • Cytotoxicity: Perform MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .

Advanced Design: For SAR studies, synthesize analogs with varied substituents on the triazole or naphthalene moieties .

How should researchers handle safety risks associated with this compound during experiments?

Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis .
  • Exposure Mitigation: In case of skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
  • Waste Disposal: Collect organic waste in designated containers and treat via incineration (≥1000°C) .

Documentation: Maintain a chemical hygiene plan (OSHA 29 CFR 1910.1450) and SDS for all intermediates .

What computational methods support the rational design of derivatives with enhanced bioactivity?

Answer:

Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., CYP51). Prioritize derivatives with hydrogen bonds to heme iron .

QSAR: Develop regression models correlating logP, polar surface area, and IC₅₀ values.

ADMET Prediction: Employ SwissADME to optimize bioavailability and minimize hepatotoxicity .

Validation: Cross-check in silico predictions with experimental MIC and cytotoxicity data .

How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

Answer:

Solvent Screening: Test polar aprotic solvents (DMF, DMSO) for solubility and reaction rate.

Catalyst Optimization: Compare Cu(I) (CuI) vs. Cu(II) (Cu(OAc)₂) for cycloaddition efficiency .

Workflow: Implement flow chemistry for continuous production and reduced byproduct formation .

Scale-Up Tip: Use PAT (Process Analytical Technology) tools like in-line FTIR for real-time monitoring .

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